

Application Notes and Protocols for AV-5080

Plaque Reduction Assay

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Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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Introduction

AV-5080 is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating significant antiviral activity against a broad range of influenza A and B virus strains, including those resistant to oseltamivir.[1][2][3][4][5] This document provides a detailed protocol for a plaque reduction assay to evaluate the in vitro antiviral efficacy of **AV-5080**. Additionally, it summarizes the key quantitative data on **AV-5080**'s activity and illustrates its mechanism of action and the experimental workflow.

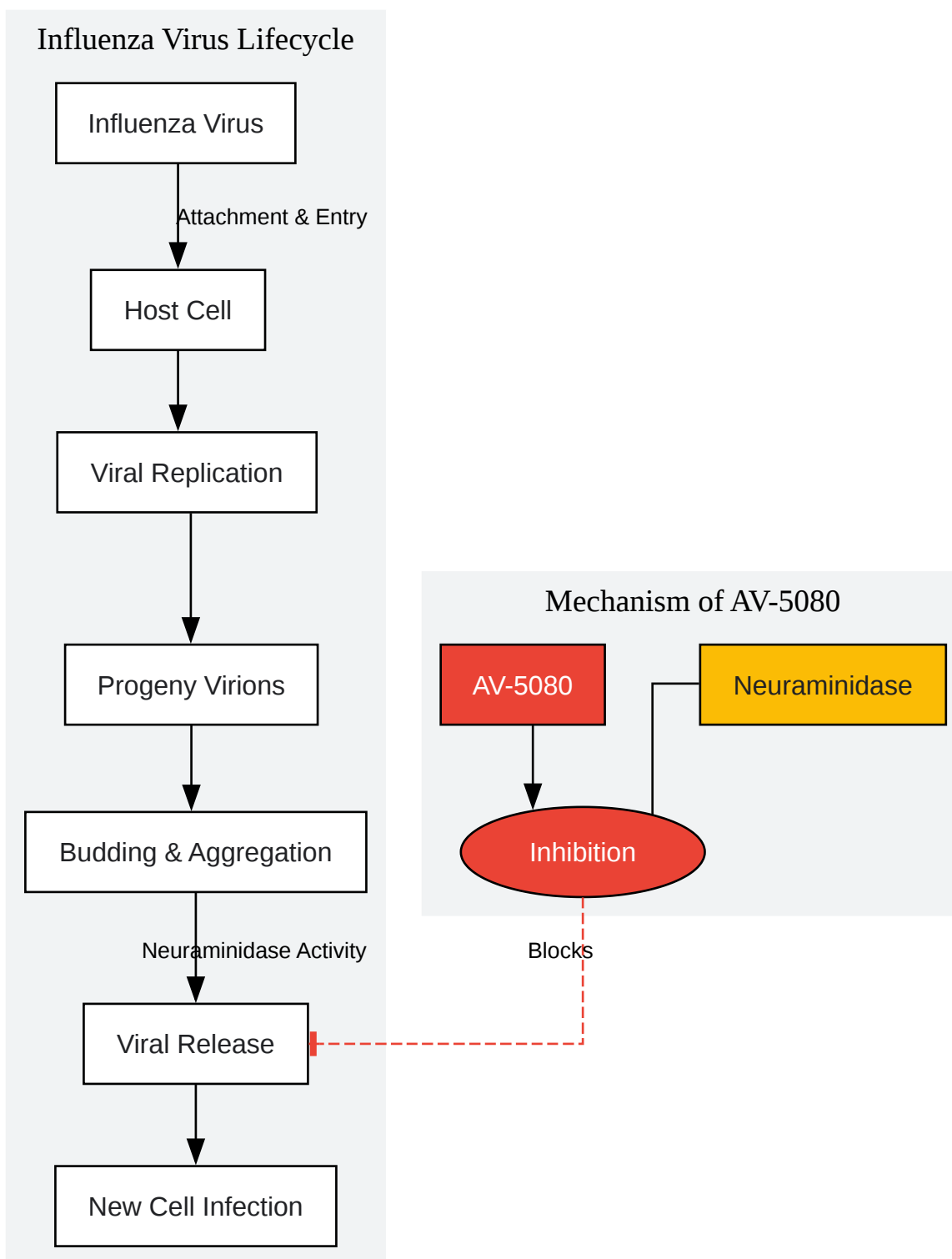
Data Presentation

The antiviral activity of **AV-5080** has been quantified through in vitro assays, with the following data highlighting its potency against influenza neuraminidase and in cell-based assays.

Parameter	Virus/Enzyme	Value	Comparison
IC50	Neuraminidase of A/duck/Minnesota/152 5/1981 (H5N1)	0.03 nM	Similar or better than Oseltamivir
IC50	Neuraminidase of A/Perth/265/2009 (H1N1, 275H)	0.07 nM	Similar or better than Oseltamivir
EC90	A/California/07/2009 (H1N1) in MDCK cells	0.71 ± 0.24 nM	28 times lower than that for Oseltamivir

Signaling Pathway: Mechanism of Action of AV-5080

AV-5080 targets the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of progeny virions from infected host cells. By inhibiting neuraminidase, **AV-5080** prevents the cleavage of sialic acid residues, causing newly formed viral particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.



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Caption: Mechanism of action of **AV-5080** as a neuraminidase inhibitor.

Experimental Protocols

Plaque Reduction Assay Protocol for AV-5080

This protocol is designed to determine the concentration of **AV-5080** required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock (e.g., A/California/07/2009/H1N1)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- **AV-5080** compound
- Overlay medium (e.g., 2X MEM, agarose)
- Crystal Violet staining solution
- Phosphate Buffered Saline (PBS)
- 6-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

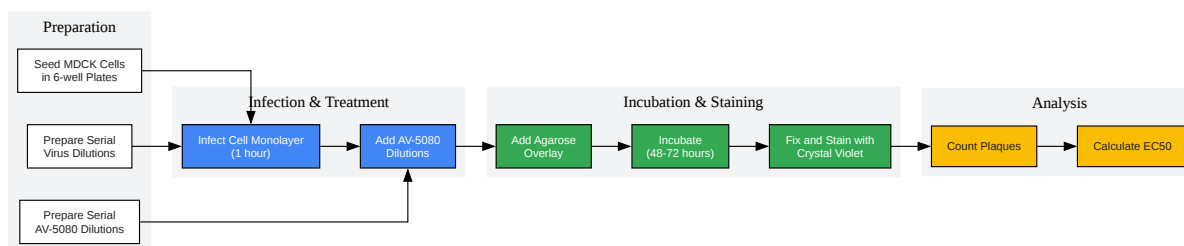
Procedure:

- Cell Seeding:
 - One day prior to infection, seed MDCK cells into 6-well plates at a density that will ensure a confluent monolayer on the day of infection.
 - Incubate overnight at 37°C with 5% CO2.

- Preparation of Virus Dilutions and Compound Concentrations:
 - On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free DMEM. The optimal dilution should produce 50-100 plaques per well.
 - Prepare serial dilutions of **AV-5080** in serum-free DMEM. A typical concentration range to test would be from 0.01 nM to 100 nM.
- Infection:
 - Wash the confluent MDCK cell monolayers twice with PBS.
 - Infect the cells by adding 200 µL of the appropriate virus dilution to each well.
 - Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.
- Treatment:
 - After the incubation period, remove the virus inoculum.
 - Add 2 mL of the prepared **AV-5080** dilutions to the corresponding wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Overlay:
 - Prepare the agarose overlay medium. Mix equal volumes of 2X MEM and 1.2% molten agarose (cooled to 42°C).
 - Carefully add 2 mL of the agarose overlay to each well.
 - Allow the overlay to solidify at room temperature.
- Incubation:
 - Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques have formed.

- Plaque Visualization:
 - Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
 - Carefully remove the agarose overlay.
 - Stain the cell monolayer by adding 1 mL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
 - Gently wash the plates with water to remove excess stain and allow them to air dry.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each concentration of **AV-5080** compared to the virus control.
 - Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Notes and Protocols for AV-5080 Plaque Reduction Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#plaque-reduction-assay-protocol-using-av-5080]

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